molecular formula C6H8N2O3 B068367 N-methoxy-N-methylisoxazole-3-carboxamide CAS No. 189096-90-0

N-methoxy-N-methylisoxazole-3-carboxamide

Cat. No.: B068367
CAS No.: 189096-90-0
M. Wt: 156.14 g/mol
InChI Key: DHEWMIAJHISOGS-UHFFFAOYSA-N
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Description

N-methoxy-N-methylisoxazole-3-carboxamide: is a chemical compound with the molecular formula C6H8N2O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reaction: One common method for synthesizing N-methoxy-N-methylisoxazole-3-carboxamide involves a (3 + 2) cycloaddition reaction. This reaction typically employs nitrile oxides and alkenes or alkynes as starting materials.

    Metal-Free Synthesis: An alternative approach involves metal-free synthetic routes, which are more environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methoxy-N-methylisoxazole-3-carboxamide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids.

    Reduction: Formation of reduced derivatives, such as alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: N-methoxy-N-methylisoxazole-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Isoxazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    Isoxazole: The parent compound, which forms the basis for many derivatives.

    N-methylisoxazole-3-carboxamide: A similar compound lacking the methoxy group.

    N-methoxyisoxazole-3-carboxamide: A similar compound lacking the methyl group.

Uniqueness: N-methoxy-N-methylisoxazole-3-carboxamide is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

N-methoxy-N-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEWMIAJHISOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NOC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-isoxazolecarboxylic acid (4.2 g), 4-dimethylaminopyridine (5.1 g), N,O-dimethylhydroxylamine hydrochloride (4.0 g), N-methylmorpholine (4.2 g) and 1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride (7.5 g) in dichloromethane (175 ml) were stirred at ambient temperature overnight. The reaction mixture was then washed with 2N hydrochloric acid (100 ml), saturated sodium bicarbonate (100 ml), brine, dried over magnesium sulphate and evaporated to give the product as a dark orange oil (3.7 g).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
catalyst
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

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